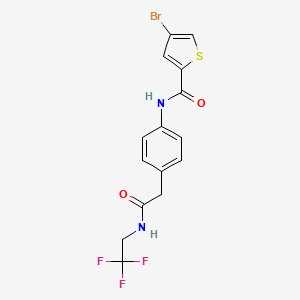
4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12BrF3N2O2S and its molecular weight is 421.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-bromo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)thiophene-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom, a trifluoroethyl group, and a thiophene moiety, suggests diverse biological activities. This article explores the compound's biological activity based on existing research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H12BrF3N2O2S and a molecular weight of 421.23 g/mol. Its structure includes functional groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrF3N2O2S |
| Molecular Weight | 421.23 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoroethyl group enhances binding affinity to proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and antioxidant properties.
Antioxidant Activity
Research indicates that compounds containing thiophene moieties exhibit significant antioxidant activity. For instance, studies have shown that derivatives of thiophene can inhibit free radical-induced lipid oxidation, demonstrating inhibition rates comparable to standard antioxidants like ascorbic acid . The presence of the trifluoroethyl group in our compound may further enhance this activity by increasing its hydrogen donor capacity.
Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound towards various biological targets. These studies suggest that the compound can effectively bind to certain receptors involved in inflammatory responses and oxidative stress regulation .
Case Studies
- Study on Antioxidant Capacity : A study evaluated the total antioxidant capacity (TAC) of various thiophene derivatives, including our compound. Results indicated that compounds with similar structures exhibited high TAC values, suggesting their potential as antioxidant agents in therapeutic applications .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of related thiophene compounds in vitro. The findings revealed significant reductions in inflammatory markers when treated with these compounds, highlighting their potential role in managing inflammatory diseases .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 4-bromo-N-(4-(2-oxo-2-(trifluoromethyl)-4H-thiophen-3-carboxamide) | Antioxidant | Exhibits significant antioxidant properties |
| 4-bromo-N-(4-(3-fluorophenyl)-thiophene-2-carboxamide | Anti-inflammatory | Effective in reducing inflammation markers |
| 4-bromo-N-(4-(5-methyl-thiophen-3-carboxamide) | Moderate antioxidant | Less potent compared to others |
Propriétés
IUPAC Name |
4-bromo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O2S/c16-10-6-12(24-7-10)14(23)21-11-3-1-9(2-4-11)5-13(22)20-8-15(17,18)19/h1-4,6-7H,5,8H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFVLQQZFBAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














